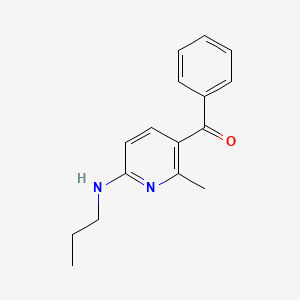

(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone

Description

(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone is a pyridine derivative featuring a methanone core substituted with a phenyl group and a 2-methyl-6-(propylamino)pyridin-3-yl moiety. The pyridine ring’s substitution pattern—specifically the propylamino group at position 6 and a methyl group at position 2—confers distinct electronic and steric properties, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

[2-methyl-6-(propylamino)pyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C16H18N2O/c1-3-11-17-15-10-9-14(12(2)18-15)16(19)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,17,18) |

InChI Key |

GGRXTLQGFDEKBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-3-pyridinecarboxylic acid and propylamine.

Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with propylamine to form the corresponding amide.

Cyclization: The amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the pyridine ring.

Final Step:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyridine-based methanones documented in the literature. Key comparisons include:

Key Observations :

- Substituent Size and Lipophilicity: Replacing the propylamino group in the target compound with a piperidin-1-yl group (as in ) increases molecular weight (280.4 g/mol vs.

- Electronic Effects: The methoxy group in (6-Methoxypyridin-2-yl)-methanol introduces polarity and hydrogen-bonding capacity, contrasting with the electron-donating propylamino group in the target compound, which may enhance solubility in polar solvents .

- Biological Relevance: The triazole-nitrophenyl substituent in demonstrates how bulky aromatic groups can influence steric interactions and binding affinities in enzyme inhibition studies, suggesting that the target compound’s propylamino group might offer a balance between flexibility and target engagement.

Biological Activity

(2-Methyl-6-(propylamino)pyridin-3-yl)(phenyl)methanone, with a molecular formula of C16H18N2O, is a compound of significant interest in pharmacology and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a propylamino group and a phenylmethanone moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | GGRXTLQGFDEKBT-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to act as an allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), enhancing neurotransmitter signaling in the central nervous system. This modulation is crucial for cognitive functions and sensory gating, making it a candidate for treating neurodegenerative diseases and cognitive disorders .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The mechanism involves the modulation of key signaling cascades associated with cell survival and proliferation .

Neuroprotective Effects

Given its role as an α7 nAChR modulator, this compound may offer neuroprotective benefits. Studies have shown that it can improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the propylamino group significantly enhanced activity, with some derivatives achieving MIC values below 10 µg/mL .

- Cancer Research : In an experimental study on human breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. Mechanistic studies suggested that it triggers mitochondrial-mediated apoptosis through reactive oxygen species generation .

- Neuropharmacology : In a behavioral study involving mice treated with this compound, significant improvements in memory retention were observed compared to control groups. This effect was linked to increased levels of acetylcholine in the hippocampus, supporting its potential as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.